![molecular formula C9H13N3O2 B13235927 1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13235927.png)
1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a compound that features a piperazine ring attached to a pyrrole-2,5-dione structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperazine and pyrrole moieties in its structure suggests that it may exhibit a range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of piperazine with maleic anhydride. The reaction proceeds through a nucleophilic addition mechanism, where the nitrogen atom of the piperazine attacks the carbonyl carbon of the maleic anhydride, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can further enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: N-substituted amines.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has been investigated for its potential use in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Mécanisme D'action
The mechanism by which 1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .
Comparaison Avec Des Composés Similaires
2-[(Piperazin-1-yl)methyl]-1H-benzo[d]imidazole: This compound also features a piperazine ring and exhibits similar biological activities, such as antimicrobial and antifungal properties.
1-(2-Pyrimidyl)piperazine: Known for its use as a metabolite of buspirone, it shares structural similarities with 1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione and exhibits similar pharmacological effects.
Uniqueness: this compound is unique due to its specific combination of piperazine and pyrrole moieties, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
1-(piperazin-1-ylmethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C9H13N3O2/c13-8-1-2-9(14)12(8)7-11-5-3-10-4-6-11/h1-2,10H,3-7H2 |
Clé InChI |
NRGHJSXFZFHUEH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Aminomethyl)oxan-3-yl]-3-(methylamino)propan-2-ol](/img/structure/B13235858.png)
![N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13235862.png)

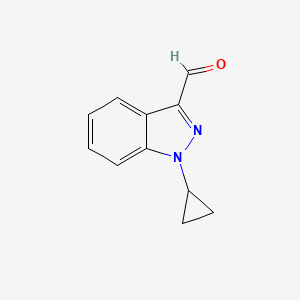
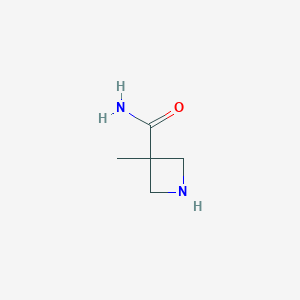
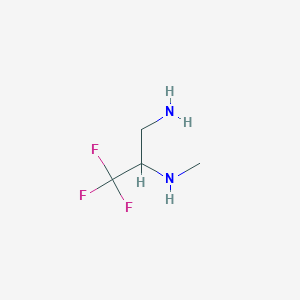

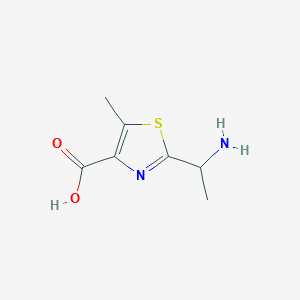
![3-(Bromomethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane](/img/structure/B13235889.png)
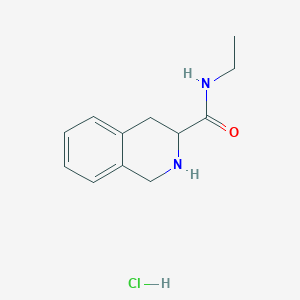
![Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13235928.png)

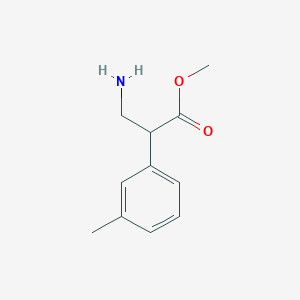
![2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}acetamide](/img/structure/B13235931.png)
